2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole
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Overview
Description
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a xanthene moiety at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole typically involves the reaction of 2,5-dimethylpyrrole with a xanthene derivative under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,5-dimethylpyrrole reacts with a xanthene halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the xanthene moiety to its reduced form.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrole oxides and xanthene oxides.
Reduction: Reduced xanthene derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism by which 2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The xanthene moiety can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrole ring can form hydrogen bonds or coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-1-(9H-xanthen-9-yl)-1H-pyrrole
- 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one
- methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate
Uniqueness
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity .
Properties
CAS No. |
6319-58-0 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole |
InChI |
InChI=1S/C19H17NO/c1-13-11-12-14(2)20(13)19-15-7-3-5-9-17(15)21-18-10-6-4-8-16(18)19/h3-12,19H,1-2H3 |
InChI Key |
OFIUEIIKBVLHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Origin of Product |
United States |
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